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molecular formula C13H22N2O B2883848 {2-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 870063-49-3

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine

Cat. No. B2883848
M. Wt: 222.332
InChI Key: QKTZEXRCEPPMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704997B1

Procedure details

The product of Example 126A and Pd/C were processed according to the method of Example 115B to provide the product. MS (ESI+) m/z 223 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])=[N+]=[N-]>[Pd]>[NH2:1][CH2:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(OCCN(CC)CC)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
NCC1=C(OCCN(CC)CC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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